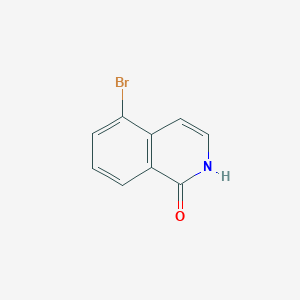

5-bromoisoquinolin-1(2H)-one

Description

Properties

IUPAC Name |

5-bromo-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKIWLFJYNMJPEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CNC2=O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50440376 | |

| Record name | 5-bromoisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190777-77-6 | |

| Record name | 5-Bromo-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190777-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromoisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1,2-dihydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 5-Bromoisoquinolin-1(2H)-one from 5-Bromoisoquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-bromoisoquinolin-1(2H)-one from 5-bromoisoquinoline. This transformation is a key step in the synthesis of various pharmaceutical compounds and complex organic molecules. This document details the primary synthetic methodology, including a thorough experimental protocol, and presents relevant quantitative and characterization data.

Introduction

5-Bromoisoquinolin-1(2H)-one is a valuable synthetic intermediate characterized by the presence of a bromine atom on the benzene ring and a lactam functionality in the heterocyclic ring. This substitution pattern allows for diverse subsequent chemical modifications, making it a crucial building block in medicinal chemistry and materials science. The synthesis from the readily available 5-bromoisoquinoline is a common and practical approach.

Primary Synthetic Pathway: N-Oxidation and Rearrangement

The most established and widely reported method for the conversion of 5-bromoisoquinoline to 5-bromoisoquinolin-1(2H)-one involves a two-step sequence:

-

N-Oxidation: The nitrogen atom of the isoquinoline ring is oxidized to form the corresponding N-oxide.

-

Rearrangement and Hydrolysis: The N-oxide undergoes a rearrangement, typically induced by acetic anhydride, followed by hydrolysis to yield the desired isoquinolin-1(2H)-one.

This pathway is efficient and provides good yields of the target compound.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of 5-bromoisoquinolin-1(2H)-one from 5-bromoisoquinoline.

Synthesis of the Starting Material: 5-Bromoisoquinoline

For a comprehensive guide, the synthesis of the starting material, 5-bromoisoquinoline, is first detailed.

Reaction: Bromination of Isoquinoline

Reagents and Materials:

-

Isoquinoline

-

Concentrated Sulfuric Acid (96%)

-

N-Bromosuccinimide (NBS)

-

Aqueous Ammonia (25%)

-

Diethyl Ether

-

Sodium Hydroxide (1M aqueous solution)

-

Magnesium Sulfate (anhydrous)

-

Dry ice-acetone bath

-

Standard laboratory glassware and purification apparatus

Procedure:

-

A 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel is charged with 340 mL of concentrated sulfuric acid and cooled to 0°C.

-

Isoquinoline (44.0 g, 330 mmol) is added slowly to the stirred acid, ensuring the internal temperature remains below 30°C.

-

The resulting solution is cooled to -25°C using a dry ice-acetone bath.

-

N-Bromosuccinimide (64.6 g, 363 mmol) is added portion-wise, maintaining the internal temperature between -22 and -26°C.

-

The reaction mixture is stirred at -22 ± 1°C for 2 hours and then at -18 ± 1°C for an additional 3 hours.

-

The reaction mixture is then carefully poured onto 1.0 kg of crushed ice.

-

The pH of the resulting mixture is adjusted to 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C.

-

The alkaline suspension is extracted with diethyl ether (3 x 200 mL).

-

The combined organic layers are washed with 1M NaOH (200 mL) and water (200 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure to yield 5-bromoisoquinoline as a white solid.[1]

Synthesis of 5-Bromoisoquinolin-1(2H)-one

Step 1: N-Oxidation of 5-Bromoisoquinoline

Reagents and Materials:

-

5-Bromoisoquinoline

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated brine

-

Anhydrous magnesium sulfate

Procedure:

-

Commercially available 5-bromoisoquinoline (4.85 g, 23.3 mmol) is dissolved in dichloromethane (78 mL).[2]

-

m-CPBA (9.28 g, 35.0 mmol) is added to the solution.[2]

-

The mixture is stirred at room temperature for 30 minutes.[2]

-

The reaction mixture is diluted with chloroform and washed with a saturated sodium bicarbonate aqueous solution and saturated brine.[2]

-

The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the crude 5-bromoisoquinoline N-oxide.[2]

Step 2: Rearrangement and Hydrolysis to 5-Bromoisoquinolin-1(2H)-one

Reagents and Materials:

-

Crude 5-bromoisoquinoline N-oxide

-

Acetic anhydride

-

Sodium hydroxide (2.0 mol/L aqueous solution)

-

Hydrochloric acid (2.0 mol/L aqueous solution)

Procedure:

-

The residue obtained from the N-oxidation step is dissolved in acetic anhydride (78.0 mL) and stirred for 1 hour under reflux.[2]

-

The reaction mixture is concentrated under reduced pressure.[2]

-

A 2.0 mol/L sodium hydroxide aqueous solution (156 mL) is added to the residue, and the mixture is stirred for 2 hours under reflux.[2]

-

The reaction mixture is cooled to room temperature and neutralized with a 2.0 mol/L hydrochloric acid aqueous solution.[2]

-

The precipitated crystals are collected by filtration and dried under reduced pressure to give 5-bromoisoquinolin-1(2H)-one.[2]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of 5-bromoisoquinolin-1(2H)-one.

| Parameter | Value | Reference |

| Starting Material | 5-Bromoisoquinoline | [2] |

| Product | 5-Bromoisoquinolin-1(2H)-one | [2] |

| Yield | 43% (over two steps) | [2] |

| Purity (NMR) | ≥95.0% | |

| Molecular Formula | C₉H₆BrNO | |

| Molecular Weight | 224.05 g/mol | [2] |

| Appearance | Light yellow to brown solid |

Characterization Data

Characterization of the final product is crucial for confirming its identity and purity.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum should be consistent with the structure of 5-bromoisoquinolin-1(2H)-one.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (m/z = 224.05).

Alternative Synthetic Strategies

While the N-oxidation and rearrangement pathway is the most direct approach from 5-bromoisoquinoline, other methods exist for the synthesis of the isoquinolin-1(2H)-one core structure. These include:

-

Palladium-catalyzed C-H activation: This modern approach involves the coupling of benzamides with α-bromo ketones to construct the isoquinolin-1(2H)-one skeleton.

-

Cyclization of 2-alkynyl benzyl azides: Palladium-catalyzed cyclization can selectively produce 4-bromoisoquinolones under specific conditions.[2]

These alternative methods can be valuable for accessing a wider range of substituted isoquinolin-1(2H)-ones.

Logical Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the synthetic pathway and the logical workflow of the process.

Caption: Synthetic pathway from 5-bromoisoquinoline to 5-bromoisoquinolin-1(2H)-one.

Caption: Experimental workflow for the synthesis and analysis of the target compound.

Conclusion

This technical guide has outlined a reliable and well-documented method for the synthesis of 5-bromoisoquinolin-1(2H)-one from 5-bromoisoquinoline. The provided experimental protocol, along with the quantitative and characterization data, offers a solid foundation for researchers in the field of organic synthesis and drug development. The inclusion of alternative synthetic strategies and visual diagrams of the workflow and chemical pathway aims to provide a comprehensive and user-friendly resource.

References

chemical properties and structure of 5-bromoisoquinolin-1(2H)-one

An In-depth Technical Guide to 5-Bromoisoquinolin-1(2H)-one: Chemical Properties, Structure, and Synthesis

Introduction

5-Bromoisoquinolin-1(2H)-one is a heterocyclic organic compound built upon the isoquinolinone scaffold. This core structure is of significant interest to researchers and drug development professionals, primarily due to its prevalence in a class of targeted cancer therapies known as PARP (Poly(ADP-ribose) polymerase) inhibitors. Molecules like olaparib, niraparib, and rucaparib, which feature related structural motifs, have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair mechanisms like BRCA1/2 mutations.[1][2][3] The bromine atom at the 5-position serves as a crucial functional handle, enabling further chemical modifications through cross-coupling reactions to explore structure-activity relationships and develop novel therapeutic agents.[4][5] This guide provides a comprehensive overview of the chemical properties, structural features, and experimental protocols associated with 5-bromoisoquinolin-1(2H)-one.

Chemical and Physical Properties

5-Bromoisoquinolin-1(2H)-one is a yellow solid at room temperature.[6] Its key chemical and physical properties are summarized in the table below, based on compiled data and computational predictions.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆BrNO | [7] |

| Molecular Weight | 224.05 g/mol | [7] |

| CAS Number | 190777-77-6 | [7] |

| Appearance | Yellow Solid | [6] |

| Boiling Point | 443.1 °C at 760 mmHg (Predicted) | [7] |

| Density | 1.62 g/cm³ (Predicted) | [7] |

| Flash Point | 221.8 °C (Predicted) | [7] |

| XLogP3 | 2 | [8] |

| Topological Polar Surface Area | 29.1 Ų | [8] |

| Hydrogen Bond Donor Count | 1 | [8] |

| Hydrogen Bond Acceptor Count | 1 | [8] |

| Monoisotopic Mass | 222.96328 Da | [9] |

Note: Many physical properties, such as boiling point and density, are computationally predicted values.

Chemical Structure

The structure of 5-bromoisoquinolin-1(2H)-one consists of a bicyclic system where a benzene ring is fused to a pyridinone ring. The bromine atom is substituted at position 5 of the isoquinoline ring system. The presence of the lactam (cyclic amide) functional group allows for tautomerization to its aromatic alcohol form, 5-bromo-1-hydroxyisoquinoline, although it predominantly exists in the keto form.

Structural Identifiers:

-

IUPAC Name: 5-bromo-2H-isoquinolin-1-one[7]

-

SMILES: C1=CC2=C(C=CNC2=O)C(=C1)Br[7]

-

InChI: InChI=1S/C9H6BrNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-5H,(H,11,12)[7]

-

InChIKey: UKIWLFJYNMJPEG-UHFFFAOYSA-N[7]

While a specific single-crystal X-ray crystallography study for 5-bromoisoquinolin-1(2H)-one is not publicly available, the fused aromatic and heterocyclic rings are expected to be nearly coplanar.[4] Intermolecular interactions in the solid state would likely be dominated by hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen of a neighboring molecule.[4]

Experimental Protocols

Detailed experimental procedures for the synthesis, purification, and characterization of 5-bromoisoquinolin-1(2H)-one have been reported.

Synthesis Methodologies

Two primary routes for the synthesis of 5-bromoisoquinolin-1(2H)-one are outlined below. The following diagram illustrates the general workflow for synthesis and purification.

Protocol 1: Dehydrogenation of 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one [6]

This method involves the oxidation of the corresponding dihydroisoquinolinone.

-

Reaction Setup: A mixture of 5-bromo-3,4-dihydro-2H-isoquinolin-l-one (4.3 g, 18.9 mmol) and 2,3-dicyano-5,6-dichloro-1,4-benzoquinone (DDQ) (8.6 g, 37.9 mmol) in 1,4-dioxane (76 mL) is prepared in a suitable reaction vessel.

-

Reaction Conditions: The mixture is stirred at 100 °C for 24 hours.

-

Workup: The reaction mixture is cooled and the solvent is removed by evaporation under reduced pressure.

-

Extraction: The residue is taken up in ethyl acetate (500 mL) and washed with 10% aqueous sodium hydroxide (2 x 500 mL). The layers are separated, and the aqueous layer is further extracted with ethyl acetate (4 x 300 mL).[6]

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography using a dichloromethane:methanol solvent gradient (from 99:1 to 96:4) to yield the title compound as a yellow solid (1.49 g, 35% yield).[6]

Protocol 2: Oxidation of 5-Bromoisoquinoline [8]

This method starts from the fully aromatic 5-bromoisoquinoline.

-

Reaction Setup: Commercially available 5-bromoisoquinoline (4.85 g, 23.3 mmol) is dissolved in dichloromethane (78 mL).

-

Reaction Conditions: meta-Chloroperoxybenzoic acid (m-CPBA) (9.28 g, 35.0 mmol) is added, and the mixture is stirred at room temperature for 30 minutes.

-

Intermediate Processing: The reaction mixture is processed through subsequent steps involving acetic anhydride and sodium hydroxide hydrolysis to form the desired 1(2H)-one structure.[8] (Note: The source provides a truncated protocol; detailed intermediate steps are necessary for full replication).

-

Purification: The final product is purified by flash chromatography.[8]

Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical techniques.

-

Liquid Chromatography-Mass Spectrometry (LCMS): The compound's purity can be assessed by LCMS. A reported analysis showed 94% purity with a retention time (Rt) of 1.243 minutes.[6]

-

Electrospray Mass Spectrometry (ESMS): ESMS is used to confirm the molecular weight. The compound shows a molecular ion peak at m/z 224 [M+H]⁺.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the chemical structure. While specific peak assignments are not detailed in the available literature, a reference spectrum is available for comparison.[10]

Biological Context: The Role of the Isoquinolinone Scaffold as PARP Inhibitors

The isoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, most notably for its role in the development of PARP inhibitors.[1] Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[12]

In cancer cells that have a compromised homologous recombination (HR) pathway for repairing double-strand breaks (DSBs)—for example, due to mutations in BRCA1 or BRCA2 genes—the inhibition of PARP becomes synthetically lethal. When PARP is inhibited, the SSBs that normally occur are not repaired. During DNA replication, these unrepaired SSBs are converted into toxic DSBs. In normal cells, these DSBs would be repaired by the HR pathway. However, in HR-deficient cancer cells, these DSBs cannot be repaired, leading to genomic instability and cell death.

The diagram below illustrates this mechanism of action, which is the foundational principle for using PARP inhibitors in BRCA-mutated and other HR-deficient cancers.

References

- 1. PARP Inhibition in the Ovarian Cancer Patient: Current Approvals and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. curetoday.com [curetoday.com]

- 3. First-line PARP inhibitors in ovarian cancer: summary of an ESMO Open - Cancer Horizons round-table discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Bromoisoquinoline-1,3(2H,4H)-dione | Benchchem [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 5-BROMOISOQUINOLIN-1(2H)-ONE | 190777-77-6 [chemicalbook.com]

- 7. americanelements.com [americanelements.com]

- 8. echemi.com [echemi.com]

- 9. 6-Bromoisoquinolin-1(2H)-one | C9H6BrNO | CID 15885182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-BROMOISOQUINOLIN-1(2H)-ONE(190777-77-6) 1H NMR spectrum [chemicalbook.com]

- 11. edu.rsc.org [edu.rsc.org]

- 12. PARP Inhibitors as Initial Treatment for Ovarian Cancer - NCI [cancer.gov]

Spectroscopic Profile of 5-bromoisoquinolin-1(2H)-one: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 5-bromoisoquinolin-1(2H)-one, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document presents a compilation of mass spectrometry, infrared, and nuclear magnetic resonance spectroscopic data, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 5-bromoisoquinolin-1(2H)-one. Due to the limited availability of directly published experimental spectra for this specific molecule, the nuclear magnetic resonance (NMR) and infrared (IR) data are predicted based on established principles of spectroscopy and analysis of structurally related compounds.

Mass Spectrometry Data

| Parameter | Value |

| Ionization Mode | Electrospray (ESI) |

| Mass Analyzed | Positive Ion |

| Molecular Ion | m/z 224 [M+H]⁺ |

| Molecular Formula | C₉H₆BrNO |

| Exact Mass | 222.96 g/mol |

Table 1: Mass Spectrometry data for 5-bromoisoquinolin-1(2H)-one.[1]

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~10.5-11.5 | br s | - | N-H |

| ~7.8-8.0 | d | ~8.0 | H-8 |

| ~7.6-7.7 | d | ~8.0 | H-6 |

| ~7.4-7.5 | t | ~8.0 | H-7 |

| ~7.1-7.2 | d | ~7.5 | H-4 |

| ~6.5-6.6 | d | ~7.5 | H-3 |

Table 2: Predicted ¹H NMR data for 5-bromoisoquinolin-1(2H)-one.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C-1 (C=O) |

| ~140 | C-8a |

| ~135 | C-7 |

| ~130 | C-4a |

| ~128 | C-6 |

| ~127 | C-8 |

| ~120 | C-5 |

| ~118 | C-4 |

| ~105 | C-3 |

Table 3: Predicted ¹³C NMR data for 5-bromoisoquinolin-1(2H)-one.

Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3000 | Medium | N-H stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1660 | Strong | C=O stretch (amide) |

| ~1600, ~1480 | Medium | C=C aromatic ring stretch |

| ~1300 | Medium | C-N stretch |

| ~800-750 | Strong | C-H out-of-plane bend |

| ~600-500 | Medium | C-Br stretch |

Table 4: Predicted IR data for 5-bromoisoquinolin-1(2H)-one.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-15 mg of 5-bromoisoquinolin-1(2H)-one is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16.

-

Relaxation Delay: 1.0 s.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024.

-

Relaxation Delay: 2.0 s.

-

Temperature: 298 K.

-

-

Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid 5-bromoisoquinolin-1(2H)-one is finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition:

-

A background spectrum of the KBr pellet holder is recorded.

-

The sample pellet is placed in the holder, and the sample spectrum is recorded.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of 5-bromoisoquinolin-1(2H)-one is prepared by dissolving approximately 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

-

Instrumentation: An electrospray ionization time-of-flight (ESI-TOF) mass spectrometer is utilized.

-

Data Acquisition:

-

Ionization Mode: Positive ion electrospray.

-

Capillary Voltage: 3.5 kV.

-

Sampling Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Mass Range: m/z 50-500.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions. The presence of bromine is confirmed by the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 peaks in an approximate 1:1 ratio).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 5-bromoisoquinolin-1(2H)-one.

Caption: A flowchart illustrating the general workflow of spectroscopic analysis.

References

The Solubility Profile of 5-Bromoisoquinolin-1(2H)-one: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility of 5-bromoisoquinolin-1(2H)-one in common laboratory solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines the available solubility data, presents detailed experimental protocols for solubility determination, and offers a framework for systematic solubility analysis.

Introduction to 5-Bromoisoquinolin-1(2H)-one

5-Bromoisoquinolin-1(2H)-one is a heterocyclic organic compound with the chemical formula C₉H₆BrNO.[1] It serves as a valuable intermediate in organic synthesis, particularly in the development of pharmacologically active compounds.[2][3][4] The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, enabling the synthesis of a diverse range of substituted isoquinolinone derivatives.[5] Understanding the solubility of this compound is critical for its effective use in synthetic chemistry, purification processes, and for the formulation of potential drug candidates.

Qualitative Solubility of Related Compounds

While specific quantitative solubility data for 5-bromoisoquinolin-1(2H)-one is not extensively documented in publicly available literature, the solubility of structurally similar compounds can provide valuable insights. For instance, 5-bromo-1-chloroisoquinoline is reported to be very soluble in N,N-Dimethylformamide (DMF), soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water.[6] Another related compound, ethyl 5-bromoisoquinoline-1-carboxylate, is noted to be soluble in organic solvents such as chloroform and methanol.[7] These observations suggest that 5-bromoisoquinolin-1(2H)-one is likely to exhibit greater solubility in polar aprotic and polar protic organic solvents compared to nonpolar solvents and water.

Experimental Protocol for Solubility Determination

To address the lack of quantitative data, a standardized experimental protocol for determining the solubility of 5-bromoisoquinolin-1(2H)-one is presented below. This protocol is adapted from established methods for organic compound solubility testing.[8][9][10]

Materials and Equipment

-

5-Bromoisoquinolin-1(2H)-one (solid)

-

A selection of common laboratory solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Dichloromethane, Chloroform, Ethyl Acetate, Hexane, Toluene, Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF))

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 5-bromoisoquinolin-1(2H)-one and add it to a known volume of the selected solvent in a sealed vial.

-

Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C) and shake for a predetermined equilibration period (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Clarification:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.

-

-

Sample Dilution and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of 5-bromoisoquinolin-1(2H)-one in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation: A Template for Solubility Profiling

The following table provides a structured template for summarizing the experimentally determined solubility of 5-bromoisoquinolin-1(2H)-one in various solvents.

| Solvent Classification | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Notes |

| Polar Protic | Water | 25 | e.g., Practically insoluble | ||

| Methanol | 25 | ||||

| Ethanol | 25 | ||||

| Isopropanol | 25 | ||||

| Acetic Acid | 25 | e.g., Sparingly soluble | |||

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | |||

| N,N-Dimethylformamide (DMF) | 25 | e.g., Very soluble | |||

| Acetonitrile | 25 | ||||

| Acetone | 25 | ||||

| Nonpolar | Dichloromethane (DCM) | 25 | |||

| Chloroform | 25 | e.g., Very slightly soluble | |||

| Ethyl Acetate | 25 | ||||

| Toluene | 25 | ||||

| Hexane | 25 |

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the logical flow of the experimental protocol for determining the solubility of 5-bromoisoquinolin-1(2H)-one.

Caption: Experimental workflow for determining the solubility of 5-bromoisoquinolin-1(2H)-one.

Conclusion

References

- 1. americanelements.com [americanelements.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-Bromoisoquinoline-1,3(2H,4H)-dione | Benchchem [benchchem.com]

- 6. echemi.com [echemi.com]

- 7. Buy Ethyl 5-Bromoisoquinoline-1-carboxylate [smolecule.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

- 10. scribd.com [scribd.com]

The Multifaceted Biological Potential of Isoquinolinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] This technical guide provides an in-depth overview of the significant potential of isoquinolinone derivatives in various therapeutic areas, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid in the research and development of novel isoquinolinone-based therapeutics.

Anticancer Activity

Isoquinolinone derivatives have emerged as a promising class of compounds in oncology research, exhibiting potent cytotoxic effects against a variety of cancer cell lines.[3][4] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.[3][5]

Quantitative Anticancer Data

The anticancer efficacy of isoquinolinone derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) against various human cancer cell lines. The following tables summarize the reported activities of several derivatives.

Table 1: Anticancer Activity of Selected Isoquinolinone Derivatives (IC50/GI50)

| Compound/Derivative Class | Cancer Cell Line(s) | IC50/GI50 (µM) | Reference(s) |

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | NCI-60 Panel Average | lgGI50 = -5.18 | [6] |

| Narciclasine | NCI-60 Panel Average | 0.046 | [6] |

| Benzo[7][8]indolo[3,4-c]isoquinolines (N-(3-morpholinopropyl)-substituted) | NCI-60 Panel Average | 0.039 (GI50) | [5] |

| 3-Aryl substituted isoquinolinones | A549, SK-OV-3, SK-Mel-2, HCT-15, XF-498 | Comparable to doxorubicin | [6] |

| 2,3-Diaryl isoquinolinone derivatives | MCF-7 | Significant antiproliferative effects | [6] |

| 5H-benzo[9][10]imidazo[1,2-b]isoquinolin-1-one | Cdc25B Inhibition | 5.3 | [6] |

| Sulfonamido-TET ethyl acrylate | HCT116, CT26 | 0.48, 0.58 (24h); 0.23, 0.30 (48h) | [11] |

| Isoquinoline–hydrazinyl-thiazole hybrids (1a) | A549 | 1.43 | [11] |

| Thienoisoquinoline derivative 35 | HepG2 | 168.59 | [11] |

| Lamellarin D | Various | 0.038 - 0.110 | [12] |

| Lamellarins 6 and 7 | A549 | 0.008, 0.005 | [12] |

Mechanisms of Anticancer Action

The anticancer effects of isoquinolinone derivatives are mediated through multiple mechanisms, including:

-

Inhibition of Topoisomerases: Certain derivatives can inhibit topoisomerase I and II, enzymes crucial for DNA replication and transcription, leading to DNA damage and cell death.[1][5]

-

Induction of Apoptosis: Many isoquinolinone compounds trigger programmed cell death by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c and caspase activation.[3][13]

-

Cell Cycle Arrest: These compounds can halt the cell cycle at different phases, preventing cancer cell proliferation.[5][13]

-

Generation of Reactive Oxygen Species (ROS): Some derivatives induce apoptosis through the generation of intracellular ROS, which can trigger signaling pathways like the c-Jun N-terminal kinase (JNK) pathway.[1][3]

-

Inhibition of Signaling Pathways: Isoquinolinone derivatives have been shown to inhibit key cancer-related signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK.[3][5]

Key Signaling Pathways in Anticancer Activity

The following diagrams illustrate some of the key signaling pathways targeted by isoquinolinone derivatives in cancer cells.

Anti-inflammatory Activity

Isoquinolinone derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating various inflammatory diseases.[14][15] Their primary mechanism of action often involves the inhibition of pro-inflammatory signaling pathways.

Quantitative Anti-inflammatory Data

The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit the production of pro-inflammatory mediators.

Table 2: Anti-inflammatory Activity of Selected Isoquinolinone Derivatives

| Compound/Derivative | Assay/Target | IC50 (µM) | Reference(s) |

| N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101) | Suppression of IL-6, TNF-α, and NO production | Potent suppression | [14] |

| Epiberberine | Urease Inhibition (HPU) | 3.0 | [16] |

| Epiberberine | Urease Inhibition (JBU) | 2.3 | [16] |

| Piperlongumine A | NO production in LPS-stimulated RAW 264.7 cells | 0.97 | [17] |

Mechanism of Anti-inflammatory Action

A key mechanism underlying the anti-inflammatory effects of isoquinolinone derivatives is the inhibition of the NF-κB signaling pathway.[14][15] This pathway plays a central role in regulating the expression of genes involved in inflammation, including cytokines, chemokines, and enzymes like iNOS and COX-2.[15] Some derivatives also inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), which are upstream regulators of NF-κB.[14]

NF-κB Signaling Pathway in Inflammation

The following diagram illustrates the inhibition of the NF-κB signaling pathway by isoquinolinone derivatives.

Antimicrobial Activity

A growing body of evidence highlights the potent antimicrobial activity of isoquinolinone derivatives against a range of pathogens, including drug-resistant strains.[18][19]

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC).

Table 3: Antimicrobial Activity of Selected Isoquinolinone Derivatives (MIC)

| Compound/Derivative Class | Microorganism(s) | MIC (µg/mL) | Reference(s) |

| Tricyclic Isoquinolines (8d) | Staphylococcus aureus, Enterococcus faecium | 16, 128 | [20] |

| Tricyclic Isoquinolines (8f) | S. aureus, Streptococcus pneumoniae, E. faecium | 32, 32, 64 | [20] |

| Alkynyl Isoquinolines (HSN584, HSN739) | Gram-positive bacteria (including MRSA, VRE) | 4 - 16 | [19] |

| (+)-actinodaphnine, (+)-N-Me-actinodaphnine, (+)-anonaine, (-)-xylopine, (-)-N-Me-xylopine MeI | Bacillus cereus, Micrococcus sp., S. aureus | ≥ 50 | [21] |

| Pyrimido-Isoquinolin-Quinone Derivatives (33-35, 42) | MRSA, MSSA | 2 | [22] |

Mechanism of Antimicrobial Action

The mechanisms of antimicrobial action for isoquinolinone derivatives are still under investigation but are thought to involve the disruption of essential bacterial processes. For instance, some derivatives may interfere with cell wall and nucleic acid biosynthesis.[18] The ability of certain alkynyl isoquinolines to overcome resistance to fluoroquinolones suggests a novel mechanism of action.[18]

Neuroprotective Effects

Isoquinolinone derivatives have also shown promise in the field of neuropharmacology, with several compounds demonstrating neuroprotective effects in various models of neuronal injury.[7][23]

Quantitative Neuroprotective Data

The neuroprotective activity is often quantified by the half-maximal effective concentration (EC50) or the concentration required to inhibit a toxic effect (IC50).

Table 4: Neuroprotective Activity of Selected Isoquinolinone Derivatives

| Compound/Derivative | Model/Target | IC50/EC50 (µM) | Reference(s) |

| Thieno[2,3-c]isoquinolin-5-one (TIQ-A) | PARP-1 Inhibition | 0.45 (IC50) | [7] |

| 5-hydroxy TIQ-A derivative | PARP-1 Inhibition | 0.39 (IC50) | [7] |

| 5-methoxy TIQ-A derivative | PARP-1 Inhibition | 0.21 (IC50) | [7] |

| TIQ-A | OGD-induced neuronal death | 0.15 (IC50) | [7] |

| N-Methyl-(R)-salsolinol (NMSAL) | SH-SY5Y cell viability (toxicity) | 864 (IC50) | [24] |

Mechanism of Neuroprotective Action

A significant mechanism of neuroprotection for some isoquinolinone derivatives is the inhibition of poly(ADP-ribose) polymerase-1 (PARP-1).[7] Excessive activation of PARP-1 in response to neuronal injury can lead to cellular energy depletion and cell death. By inhibiting PARP-1, these compounds can preserve cellular energy levels and reduce neuronal damage.[7] Other neuroprotective mechanisms may include antioxidant effects and modulation of signaling pathways involved in neuronal survival.[22]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of isoquinolinone derivatives.

General Experimental Workflow

The following diagram outlines a typical workflow for the discovery and evaluation of novel isoquinolinone derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][25]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[26]

-

Compound Treatment: Treat the cells with serial dilutions of the isoquinolinone derivative for a specified duration (e.g., 24, 48, or 72 hours).[25]

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[9][25]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[14]

-

Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.[3]

Topoisomerase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of topoisomerase enzymes.[1][5]

Protocol (DNA Relaxation Assay):

-

Reaction Setup: In a microcentrifuge tube, combine a reaction buffer, ATP, and supercoiled plasmid DNA.[5]

-

Compound Addition: Add the desired concentration of the isoquinolinone derivative or a vehicle control.[5]

-

Enzyme Addition: Initiate the reaction by adding purified Topoisomerase II enzyme.[5]

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS).

-

Gel Electrophoresis: Separate the DNA forms (supercoiled vs. relaxed) on an agarose gel.

-

Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. An effective inhibitor will prevent the relaxation of the supercoiled DNA.[5]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[27]

Protocol (Broth Microdilution Method):

-

Compound Dilution: Prepare two-fold serial dilutions of the isoquinolinone derivative in a 96-well microtiter plate containing sterile broth.[27]

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., matching a 0.5 McFarland standard).[27]

-

Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).[27]

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[27]

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[28]

Western Blot Analysis for NF-κB Signaling

Western blotting is used to detect specific proteins in a sample and can be used to analyze the activation of the NF-κB pathway.[7][29]

Protocol:

-

Cell Treatment and Lysis: Treat cells with the isoquinolinone derivative and/or an inflammatory stimulus (e.g., LPS). Lyse the cells to extract proteins.[29]

-

Protein Quantification: Determine the protein concentration of the lysates.[29]

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[7]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[7]

-

Blocking: Block the membrane to prevent non-specific antibody binding.[7]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for NF-κB pathway proteins (e.g., p-p65, IκBα).[29]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.[29]

-

Signal Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[29]

-

Data Analysis: Quantify the band intensities to determine the relative protein levels.[29]

Conclusion

Isoquinolinone derivatives represent a versatile and highly promising class of compounds for the development of novel therapeutics. Their diverse biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, underscore their potential as lead compounds in drug discovery. The ability of these derivatives to modulate multiple, critical signaling pathways provides a strong rationale for their continued investigation and development. The protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals dedicated to unlocking the full therapeutic potential of this important class of molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Simple Western Analysis of NF-kappaB Signaling Cascade Proteins | Bio-Techne [bio-techne.com]

- 3. benchchem.com [benchchem.com]

- 4. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. fujc.pp.ua [fujc.pp.ua]

- 7. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. topogen.com [topogen.com]

- 11. mdpi.com [mdpi.com]

- 12. Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bmglabtech.com [bmglabtech.com]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. microbe-investigations.com [microbe-investigations.com]

- 19. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Screening of isoquinoline alkaloids and their derivatives for antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 24. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. texaschildrens.org [texaschildrens.org]

- 27. benchchem.com [benchchem.com]

- 28. m.youtube.com [m.youtube.com]

- 29. benchchem.com [benchchem.com]

5-Bromoisoquinolin-1(2H)-one: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoisoquinolin-1(2H)-one is a heterocyclic compound of significant interest in the field of organic synthesis, particularly for the development of novel therapeutic agents. Its unique structural framework, featuring a bromine atom at the C5 position, provides a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. The isoquinolin-1(2H)-one core is a recognized pharmacophore present in numerous biologically active molecules, most notably in the class of Poly(ADP-ribose) polymerase (PARP) inhibitors, which have emerged as a crucial class of anti-cancer drugs. This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of 5-bromoisoquinolin-1(2H)-one, with a focus on its utility as a key building block in drug discovery.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 5-bromoisoquinolin-1(2H)-one is essential for its effective use in synthesis. The key data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₆BrNO |

| Molecular Weight | 224.05 g/mol |

| CAS Number | 190777-77-6 |

| Appearance | Yellow solid[1] |

| Boiling Point | 443.2 ± 45.0 °C (Predicted)[2] |

| Purity (LCMS) | 94%[1] |

| Mass Spectrometry (ESMS) | m/z 224 [M+H]⁺[1] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the protons on the isoquinolinone core. A publicly available ¹H NMR spectrum can be found for 5-bromoisoquinolin-1(2H)-one[3].

-

Infrared (IR) Spectroscopy: The IR spectrum of 5-bromoisoquinolin-1(2H)-one would be characterized by a strong absorption band for the C=O stretching vibration of the lactam ring, typically in the range of 1650-1680 cm⁻¹. Other characteristic peaks would include C-H stretching of the aromatic ring and the C-Br stretching vibration.

Synthesis of 5-Bromoisoquinolin-1(2H)-one

The synthesis of 5-bromoisoquinolin-1(2H)-one can be achieved through the oxidation of its corresponding 3,4-dihydro derivative. A reliable method involves the use of 2,3-dicyano-5,6-dichloro-1,4-benzoquinone (DDQ) as the oxidizing agent.

Experimental Protocol: Synthesis of 5-Bromoisoquinolin-1(2H)-one[1]

Materials:

-

5-Bromo-3,4-dihydroisoquinolin-1(2H)-one (4.3 g, 18.9 mmol)

-

2,3-Dicyano-5,6-dichloro-1,4-benzoquinone (DDQ) (8.6 g, 37.9 mmol)

-

1,4-Dioxane (76 mL)

-

Ethyl acetate

-

10% aqueous sodium hydroxide solution

-

Dichloromethane

-

Methanol

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one and DDQ in 1,4-dioxane is stirred at 100 °C for 24 hours.

-

The reaction mixture is concentrated under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with 10% aqueous sodium hydroxide solution.

-

The aqueous layer is separated and extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash chromatography (eluent: dichloromethane/methanol gradient from 99:1 to 96:4) to afford 5-bromoisoquinolin-1(2H)-one as a yellow solid.

Yield: 35% (1.49 g)[1]

Caption: Synthesis of 5-bromoisoquinolin-1(2H)-one.

Applications in Organic Synthesis

The bromine atom at the C5 position of 5-bromoisoquinolin-1(2H)-one serves as a key functional group for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly powerful tools in this context.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between 5-bromoisoquinolin-1(2H)-one and various boronic acids or esters. This reaction is instrumental in the synthesis of 5-aryl or 5-heteroaryl isoquinolin-1(2H)-ones.

Materials:

-

5-Bromoisoquinolin-1(2H)-one (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

-

To a reaction vessel, add 5-bromoisoquinolin-1(2H)-one, the arylboronic acid, the palladium catalyst, and the base.

-

The vessel is flushed with an inert gas (e.g., argon or nitrogen).

-

The degassed solvent is added, and the mixture is heated to reflux with stirring.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The crude product is purified by column chromatography.

Caption: Suzuki-Miyaura coupling of 5-bromoisoquinolin-1(2H)-one.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, providing access to a wide range of 5-amino-substituted isoquinolin-1(2H)-ones. This reaction is crucial for the introduction of various amine functionalities, which can significantly impact the biological activity of the resulting molecules.

Materials:

-

5-Bromoisoquinolin-1(2H)-one (1.0 mmol)

-

Amine (1.2 mmol)

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Cs₂CO₃)

-

Solvent (e.g., Dioxane)

Procedure:

-

To a reaction vessel under an inert atmosphere, add 5-bromoisoquinolin-1(2H)-one, the palladium precatalyst, the ligand, and the base.

-

The degassed solvent and the amine are added.

-

The reaction mixture is heated with stirring.

-

The reaction is monitored by TLC or LC-MS.

-

After completion, the mixture is cooled, and the product is isolated through extraction and purification by column chromatography.

Caption: Buchwald-Hartwig amination of 5-bromoisoquinolin-1(2H)-one.

Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. Inhibitors of PARP have shown significant efficacy in the treatment of cancers with deficiencies in the DNA repair pathway, such as those with BRCA1/2 mutations. The isoquinolin-1(2H)-one scaffold is a key structural motif in several potent PARP inhibitors. 5-Bromoisoquinolin-1(2H)-one has been identified as a potent inhibitor of PARP activity in vitro, highlighting its potential as a lead compound or a key intermediate in the development of new PARP inhibitors[4].

The synthesis of more complex PARP inhibitors can be envisioned starting from 5-bromoisoquinolin-1(2H)-one, utilizing the cross-coupling reactions described above to introduce functionalities that enhance binding to the PARP enzyme.

Hypothetical Synthetic Pathway to a PARP Inhibitor

The following workflow illustrates a hypothetical pathway for the synthesis of a PARP inhibitor incorporating the 5-substituted isoquinolin-1(2H)-one core. This pathway demonstrates the strategic use of 5-bromoisoquinolin-1(2H)-one as a starting material.

Caption: Hypothetical synthesis of a PARP inhibitor.

Conclusion

5-Bromoisoquinolin-1(2H)-one is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of the C-Br bond make it an ideal starting material for the synthesis of a diverse range of 5-substituted isoquinolin-1(2H)-one derivatives through robust and high-yielding cross-coupling reactions. The demonstrated potency of 5-bromoisoquinolin-1(2H)-one as a PARP inhibitor underscores the importance of this scaffold in medicinal chemistry and drug discovery. The methodologies and data presented in this guide are intended to facilitate the work of researchers in harnessing the synthetic potential of this key intermediate for the development of novel and impactful molecules.

References

- 1. 5-Bromoisoquinoline | C9H6BrN | CID 736487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-BROMOISOQUINOLIN-1(2H)-ONE(190777-77-6) 1H NMR spectrum [chemicalbook.com]

- 4. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Isoquinolinones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinolinone core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. From their initial discovery in the late 19th and early 20th centuries to their modern applications as potent therapeutic agents, the journey of substituted isoquinolinones is a testament to the evolution of organic synthesis and drug discovery. This technical guide provides a comprehensive overview of the discovery and history of substituted isoquinolinones, detailing key synthetic milestones, experimental protocols, and their impact on pharmacology.

Historical Perspective: From Coal Tar to Key Synthetic Methods

The story of the isoquinolinone scaffold is intrinsically linked to its parent heterocycle, isoquinoline. Isoquinoline was first isolated from coal tar in 1885 by Hoogewerf and van Dorp.[1] This discovery paved the way for the exploration of its derivatives, including the oxidized form, isoquinolinone. Early synthetic efforts were focused on the construction of the fundamental isoquinoline ring system.

Early Synthetic Strategies for the Isoquinoline Core

Several classical named reactions laid the groundwork for the synthesis of isoquinolines and, by extension, provided pathways to access isoquinolinones through subsequent oxidation or modification.

-

Bischler-Napieralski Reaction: Discovered in 1893, this reaction involves the acid-catalyzed cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines, which can then be oxidized to the corresponding isoquinolines.[2]

-

Pomeranz-Fritsch Reaction: Also emerging in 1893, this method provides a route to isoquinolines through the acid-catalyzed cyclization of benzalaminoacetals.[3]

-

Pictet-Spengler Reaction: Developed in 1911, this reaction is a condensation of a β-arylethylamine with a carbonyl compound to yield a tetrahydroisoquinoline.[2]

While these methods were pivotal for the broader class of isoquinolines, the direct and efficient synthesis of the isoquinolinone scaffold with its characteristic carbonyl group required the development of more specialized methodologies.

The Dawn of Isoquinolinone Synthesis: Key Methodologies

The early 20th century saw the emergence of reactions specifically designed to produce the isoquinolinone core.

-

Gabriel-Colman Rearrangement: First described in 1900, this rearrangement reaction of a phthalimido ester with a strong base, such as an alkoxide, provides a direct route to 4-hydroxyisoquinolinones.[4][5] This reaction represented a significant step forward in accessing this particular subclass of substituted isoquinolinones.

-

Poindexter Synthesis: This method involves the addition of nitriles to o-tolylbenzamide dianions, followed by workup, to yield 3-substituted isoquinolones.[6][7] This was a key development in the ability to introduce substituents at the 3-position of the isoquinolinone ring.

The logical relationship between these early discoveries is illustrated in the following diagram.

Modern Synthetic Era: The Rise of Transition-Metal Catalysis

The latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift in the synthesis of substituted isoquinolinones with the advent of transition-metal catalysis. These methods offer unprecedented efficiency, regioselectivity, and functional group tolerance. A multitude of strategies have been developed, often involving C-H activation/annulation cascades, providing access to a vast chemical space of substituted isoquinolinones.[8][9]

A general workflow for the synthesis of substituted isoquinolinones via a modern transition-metal-catalyzed approach is depicted below.

Experimental Protocols

Gabriel-Colman Rearrangement for 4-Hydroxyisoquinolinones

This protocol is a representative example of the Gabriel-Colman rearrangement.[4]

Materials:

-

Phthalimidoacetic acid ethyl ester

-

Sodium ethoxide

-

Absolute ethanol

-

Hydrochloric acid

Procedure:

-

Dissolve phthalimidoacetic acid ethyl ester in absolute ethanol.

-

Add a solution of sodium ethoxide in absolute ethanol to the reaction mixture.

-

Reflux the mixture for several hours.

-

Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the 4-hydroxyisoquinolinone.

Poindexter Synthesis of 3-Substituted Isoquinolinones

The following is a general procedure based on the Poindexter synthesis.[6]

Materials:

-

o-Toluamide

-

n-Butyllithium (n-BuLi) in hexanes

-

A nitrile (R-CN)

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium chloride solution, saturated

Procedure:

-

Dissolve the o-toluamide in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C.

-

Slowly add two equivalents of n-BuLi to form the dianion.

-

Add one equivalent of the desired nitrile (R-CN) to the reaction mixture and stir at -78 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the addition of saturated ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the 3-substituted isoquinolinone.

Modern Palladium-Catalyzed Synthesis of 3,4-Substituted Hydroisoquinolones

This protocol is an example of a modern transition-metal-catalyzed approach.

Materials:

-

N-methoxybenzamide

-

2,3-Allenoic acid ester

-

Pd(CH₃CN)₂Cl₂

-

Ag₂CO₃

-

DIPEA

-

Toluene, anhydrous

Procedure:

-

To a reaction vessel under an inert atmosphere, add N-methoxybenzamide, 2,3-allenoic acid ester (3 equivalents), Ag₂CO₃ (2 equivalents), DIPEA (2 equivalents), and Pd(CH₃CN)₂Cl₂ (10 mol%).

-

Add anhydrous toluene to the mixture.

-

Heat the reaction mixture at 85 °C for 4 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography to afford the 3,4-substituted hydroisoquinolone.

Pharmacological Significance and Key Signaling Pathways

Substituted isoquinolinones have emerged as a class of compounds with significant therapeutic potential, notably as inhibitors of poly(ADP-ribose) polymerase (PARP) and as agents that interact with microtubules.

PARP Inhibition

PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[10][11] Several isoquinolinone-based PARP inhibitors have been developed.

The signaling pathway of PARP inhibition is illustrated below.

Table 1: In Vitro Activity of Isoquinolinone-Based PARP Inhibitors

| Compound | Target | IC₅₀ (nM) | Cell Line | Cancer Type |

| Olaparib | PARP1 | 1.9 | - | - |

| Niraparib | PARP1 | 3.8 | - | - |

| Rucaparib | PARP1 | 1.4 | - | - |

| Talazoparib | PARP1 | 0.57 | - | - |

Note: IC₅₀ values can vary depending on the specific assay conditions.

Microtubule Dynamics

Microtubules are dynamic polymers essential for various cellular processes, including cell division. Certain substituted isoquinolinones have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis, making them promising anticancer agents.

The pathway of microtubule dynamics and its disruption is shown below.

Table 2: In Vitro Activity of Isoquinolinone-Based Microtubule Inhibitors

| Compound | IC₅₀ (µM) for Tubulin Polymerization Inhibition | Cell Line | Cancer Type |

| Compound 4c | 17 ± 0.3 | MDA-MB-231 | Breast Cancer |

| Colchicine (Reference) | - | MDA-MB-231 | Breast Cancer |

Note: Data for specific isoquinolinone compounds can be found in the cited literature.[12]

Conclusion

The journey of substituted isoquinolinones from their humble beginnings as derivatives of a coal tar isolate to their current status as a privileged scaffold in medicinal chemistry is a compelling narrative of scientific progress. The development of classical and, more recently, transition-metal-catalyzed synthetic methods has provided access to a vast and diverse range of these compounds. Their demonstrated efficacy as PARP inhibitors and microtubule-disrupting agents underscores their importance in the ongoing quest for novel therapeutics. This guide has provided a foundational understanding of the history, synthesis, and biological significance of substituted isoquinolinones, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 3. Isoquinoline synthesis [quimicaorganica.org]

- 4. Gabriel colman rearrgment | PPTX [slideshare.net]

- 5. Gabriel–Colman rearrangement - Wikipedia [en.wikipedia.org]

- 6. A Versatile Synthesis of Substituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

- 11. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Theoretical and Computational-Based Studies of 5-bromoisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 5-bromoisoquinolin-1(2H)-one. While specific computational research on this molecule is not extensively published, this guide leverages data from closely related analogs, particularly 5-bromoisoquinoline, to illustrate the application of these powerful techniques. This document outlines the synthesis, spectroscopic characterization, and potential biological activities of isoquinoline derivatives, with a focus on the in-silico methods that can be employed to predict and understand their physicochemical properties and structure-activity relationships. This includes a detailed look at Density Functional Theory (DFT) for geometry optimization and vibrational frequency analysis, as well as the application of molecular docking and quantitative structure-activity relationship (QSAR) studies in the context of drug discovery.

Introduction

The isoquinolin-1(2H)-one scaffold is a prominent structural motif in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities, including antitumor and antimicrobial effects.[1][2] The introduction of a bromine atom at the 5-position of this heterocyclic system, yielding 5-bromoisoquinolin-1(2H)-one, is of significant interest for several reasons. The bromine atom can modulate the electronic properties of the molecule, influence its binding affinity to biological targets, and serve as a versatile synthetic handle for further structural modifications.

Theoretical and computational chemistry offer invaluable tools for the rational design and development of novel therapeutic agents based on the 5-bromoisoquinolin-1(2H)-one core. These methods allow for the prediction of molecular properties, the elucidation of reaction mechanisms, and the exploration of interactions with biological macromolecules, thereby accelerating the drug discovery process.

Synthesis and Characterization

The synthesis of 5-bromoisoquinolin-1(2H)-one has been reported, often proceeding through the dehydrogenation of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one. A common synthetic route involves the reaction of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one with an oxidizing agent such as 2,3-dicyano-5,6-dichloro-1,4-benzoquinone in a suitable solvent like 1,4-dioxane at elevated temperatures.[3] The crude product is then purified using chromatographic techniques.[3]

Spectroscopic Characterization

The structural elucidation of 5-bromoisoquinolin-1(2H)-one is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a powerful tool for confirming the structure of 5-bromoisoquinolin-1(2H)-one. A reported ¹H NMR spectrum provides key diagnostic signals for the protons on the isoquinoline ring system.[4]

2.1.2. Infrared (IR) Spectroscopy

Theoretical and Computational Studies

Computational chemistry provides a powerful avenue to investigate the structural and electronic properties of 5-bromoisoquinolin-1(2H)-one. These studies can offer insights that are complementary to experimental data and can guide further research.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the electronic structure of molecules. It can be employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties.

3.1.1. Molecular Geometry Optimization

A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable conformation. This is typically performed using a specific functional and basis set, for example, B3LYP with the 6-311++G(d,p) basis set.[5] While specific optimized geometry data for 5-bromoisoquinolin-1(2H)-one is not available, a study on the closely related 5-bromoisoquinoline provides calculated bond lengths and angles, which can serve as a useful reference.[5]

Table 1: Selected Calculated Bond Lengths and Angles for 5-bromoisoquinoline (for illustrative purposes) [5]

| Parameter | Bond Length (Å) (B3LYP/6-311++G(d,p)) | Parameter | Bond Angle (°) (B3LYP/6-311++G(d,p)) |

| C1-N2 | 1.316 | C1-N2-C3 | 117.2 |

| N2-C3 | 1.371 | N2-C3-C4 | 123.7 |

| C3-C4 | 1.413 | C3-C4-C4a | 118.9 |

| C4-C4a | 1.411 | C4-C4a-C8a | 118.3 |

| C4a-C5 | 1.415 | C4a-C5-C6 | 121.2 |

| C5-Br | 1.897 | C4a-C5-Br | 119.2 |

| C5-C6 | 1.385 | C6-C5-Br | 119.6 |

Note: This data is for 5-bromoisoquinoline and is presented to illustrate the type of information obtained from DFT calculations. The presence of the carbonyl group and the N-H proton in 5-bromoisoquinolin-1(2H)-one would lead to different values.

3.1.2. Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is typically performed at the same level of theory. This serves two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared and Raman spectra of the molecule. A study on 5-bromoisoquinoline provides calculated vibrational frequencies.[5]

Table 2: Selected Calculated Vibrational Frequencies for 5-bromoisoquinoline (for illustrative purposes) [5]

| Mode | Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Assignment |

| ν(C-H) | 3068 | Aromatic C-H stretch |

| ν(C=N) | 1621 | C=N stretch |

| ν(C=C) | 1580 | Aromatic C=C stretch |

| δ(C-H) | 1235 | In-plane C-H bend |

| γ(C-H) | 828 | Out-of-plane C-H bend |

| ν(C-Br) | 650 | C-Br stretch |

Note: This data is for 5-bromoisoquinoline. The spectrum of 5-bromoisoquinolin-1(2H)-one would be significantly different, with prominent N-H and C=O stretching vibrations.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is commonly used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein target. Isoquinoline and isoquinolinone derivatives have been investigated as potential inhibitors of various enzymes, and molecular docking studies can provide valuable insights into their mechanism of action.[6]

The general workflow for a molecular docking study is as follows:

Caption: A generalized workflow for molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are critical for activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent analogs. QSAR studies have been successfully applied to various series of isoquinoline derivatives to understand the structural requirements for their biological activities.

The development of a QSAR model typically follows these steps:

Caption: A typical workflow for developing a QSAR model.

Potential Biological Activities

Derivatives of the isoquinoline and isoquinolinone core have demonstrated a broad spectrum of biological activities, suggesting that 5-bromoisoquinolin-1(2H)-one could be a valuable scaffold for the development of new therapeutic agents.

Antitumor Activity

Numerous studies have reported the antitumor properties of isoquinoline derivatives.[1][7][8][9] These compounds can exert their anticancer effects through various mechanisms, including the inhibition of topoisomerase, induction of apoptosis, and cell cycle arrest.[8][9] The specific substitution pattern on the isoquinoline ring is often crucial for the observed activity.

Antimicrobial Activity

The isoquinoline scaffold is also present in compounds with significant antimicrobial activity.[2] These compounds have shown efficacy against a range of bacterial and fungal pathogens. The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant strains.

Experimental and Computational Protocols

Synthesis of 5-bromoisoquinolin-1(2H)-one

A representative experimental protocol for the synthesis of 5-bromoisoquinolin-1(2H)-one from 5-bromo-3,4-dihydroisoquinolin-1(2H)-one is as follows:

-

A mixture of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one and 2,3-dicyano-5,6-dichloro-1,4-benzoquinone in 1,4-dioxane is prepared.[3]

-

The reaction mixture is stirred at 100 °C for 24 hours.[3]

-

The solvent is removed by evaporation.[3]

-

The residue is dissolved in ethyl acetate and washed with an aqueous sodium hydroxide solution.[3]

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.[3]

-

The final product is purified by flash chromatography.[3]

Computational Details for DFT Studies

A general protocol for performing DFT calculations on a molecule like 5-bromoisoquinolin-1(2H)-one would involve:

-

Structure Building: The initial 3D structure of the molecule is built using a molecular modeling software.

-

Geometry Optimization: The geometry is optimized using a DFT method, such as B3LYP, with a suitable basis set, for instance, 6-311++G(d,p).[5]

-

Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory to confirm the nature of the stationary point and to predict the IR and Raman spectra.

-

Property Calculation: Various electronic properties, such as HOMO-LUMO energies, molecular electrostatic potential, and natural bond orbital (NBO) analysis, can be calculated from the optimized geometry.

Conclusion